An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications
Abstract
4-Bromo-1,3-dihydroisobenzofuran, also known as 4-Bromophthalan, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a stable dihydroisobenzofuran core and a reactive aryl bromide moiety, positions it as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the development of central nervous system (CNS) agents, most notably the selective serotonin reuptake inhibitor (SSRI), Citalopram. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Compound Identification and Physicochemical Properties
4-Bromo-1,3-dihydroisobenzofuran is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a bromine atom substituted at the 4-position of the bicyclic system.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-bromo-1,3-dihydro-2-benzofuran | [1] |
| Common Name | 4-Bromophthalan | N/A |
| CAS Number | 1402667-16-6 | [2][] |
| Molecular Formula | C₈H₇BrO | [][4] |
| Molecular Weight | 199.04 g/mol | [1][4] |
| Canonical SMILES | C1C2=C(CO1)C(=CC=C2)Br | [] |
| InChI Key | SBASERJDRPYLCK-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | Inferred from reaction conditions |
| Purity | Typically available at ≥95% |[4] |
Synthesis and Manufacturing
The most common laboratory-scale synthesis of 4-Bromo-1,3-dihydroisobenzofuran involves the reduction of a suitable precursor, such as 4-bromophthalide or 3-bromophthalic anhydride derivatives. A general and robust method proceeds from 3-bromophthalic acid.
Representative Synthesis Protocol: Reduction of 3-Bromophthalic Acid
This two-step procedure involves the initial reduction of the commercially available 3-bromophthalic acid to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization (etherification) to yield the target dihydroisobenzofuran.
Step 1: Reduction to (3-Bromo-1,2-phenylene)dimethanol
-
Suspend 3-bromophthalic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄, ~2.5 eq) or Borane-THF complex (BH₃·THF, ~3.0 eq), to the stirred suspension.
-
Scientist's Insight: LiAlH₄ is highly effective but requires careful handling due to its high reactivity with protic solvents. BH₃·THF is a milder and often safer alternative for this type of transformation.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water.
-
Filter the resulting aluminum or borate salts and wash the solid cake with THF or Ethyl Acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
Step 2: Cyclization to 4-Bromo-1,3-dihydroisobenzofuran
-
Dissolve the crude (3-Bromo-1,2-phenylene)dimethanol from the previous step in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux (approx. 110°C for toluene) using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Scientist's Insight: The azeotropic removal of water is crucial as it drives the equilibrium towards the formation of the cyclic ether product, ensuring a high yield.
-
-
Continue refluxing for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford 4-Bromo-1,3-dihydroisobenzofuran as a solid.
Caption: High-level workflow for the synthesis of 4-Bromo-1,3-dihydroisobenzofuran.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-1,3-dihydroisobenzofuran is dominated by the carbon-bromine bond on the aromatic ring. This site serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions or by conversion to organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide is an excellent substrate for numerous palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon bonds under relatively mild conditions.[4]
Example Application: Suzuki-Miyaura Coupling This reaction couples the aryl bromide with a boronic acid or ester, forming a new C(sp²)-C(sp²) bond. It is widely used due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.
Representative Protocol: Suzuki Coupling
-
To an oven-dried flask, add 4-Bromo-1,3-dihydroisobenzofuran (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or DME and water.
-
Scientist's Insight: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
-
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the 4-aryl-1,3-dihydroisobenzofuran product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Formation of Grignard Reagents
The aryl bromide can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile. This is a classic and powerful method for forming carbon-carbon bonds through reaction with electrophiles like aldehydes, ketones, or nitriles.
Protocol: Grignard Formation and Reaction with an Electrophile
-
Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
-
Place magnesium turnings (1.2 eq) in a flask and activate them, if necessary, with a small crystal of iodine or 1,2-dibromoethane.[5]
-
Add a solution of 4-Bromo-1,3-dihydroisobenzofuran (1.0 eq) in anhydrous THF dropwise to the magnesium. The reaction is often initiated with gentle heating.
-
After the magnesium has been consumed, the resulting Grignard reagent (4-(magnesiobromo)-1,3-dihydroisobenzofuran) is ready.
-
Cool the solution to 0°C and slowly add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Allow the reaction to proceed to completion, then quench by careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify as required.
Application Profile: Intermediate in Citalopram Synthesis
The most prominent industrial application of a closely related isomer, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is in the synthesis of Citalopram.[8][9] While not the direct precursor, 4-Bromo-1,3-dihydroisobenzofuran serves as a valuable structural analog for research and the development of novel CNS agents. The chemistry involved in the Citalopram synthesis highlights the utility of the bromo-dihydroisobenzofuran scaffold. In a key step, a Grignard reagent is used to install the dimethylaminopropyl side chain, and the bromo-substituent is later converted to the required cyano group via reaction with cuprous cyanide.[10][11]
Caption: Simplified synthetic route to Citalopram illustrating the utility of the bromo-dihydroisobenzofuran core.
Spectroscopic Characterization
The structure of 4-Bromo-1,3-dihydroisobenzofuran can be unequivocally confirmed by standard spectroscopic methods. While specific spectra from vendors are proprietary, typical expected data are summarized below based on the parent structure and substituent effects.[12][13][14]
Table 3: Representative Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.5 ppm. - Methylene Protons (4H): Two singlets or an AB quartet system for the two CH₂ groups, typically around δ 5.0-5.2 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 120-145 ppm, with the carbon bearing the bromine (C-Br) appearing around δ 115-125 ppm. - Methylene Carbons (2C): Signal for the two equivalent O-CH₂ carbons around δ 70-75 ppm. |
| FT-IR (KBr) | - C-H (aromatic): Stretching vibrations > 3000 cm⁻¹. - C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹. - C-O-C (ether): Strong, characteristic stretching band around 1050-1150 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 198 and 200 with an approximate 1:1 intensity ratio, indicative of the presence of one bromine atom. |
Safety and Handling
4-Bromo-1,3-dihydroisobenzofuran is a research chemical and should be handled with appropriate care by trained personnel.
-
Hazard Identification: GHS classifications indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[15][16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerator temperatures (2-8°C).[4]
Conclusion
4-Bromo-1,3-dihydroisobenzofuran is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is primarily centered on the versatile aryl bromide handle, which enables a wide range of carbon-carbon bond-forming reactions crucial for drug discovery and materials science. Its structural relationship to key intermediates in the synthesis of major pharmaceuticals like Citalopram underscores its importance and ensures its continued relevance to the scientific community. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
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